Scandiumfluorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

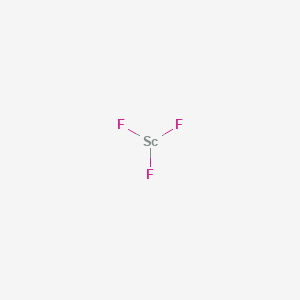

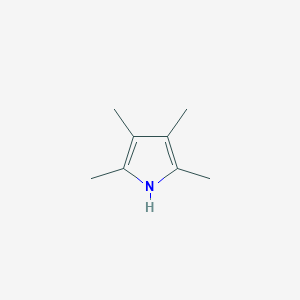

Scandium fluoride, with the chemical formula ScF₃, is an ionic compound composed of scandium and fluorine. It appears as a bright white powder and is known for its high melting point of 1,552°C and boiling point of 1,607°C . Scandium fluoride is slightly soluble in water but can dissolve in the presence of excess fluoride to form the ScF₆³⁻ anion . This compound exhibits unique properties such as negative thermal expansion, meaning it contracts when heated .

Wissenschaftliche Forschungsanwendungen

Scandium fluoride has diverse applications across various fields:

Optical Coatings: Its transparency in the ultraviolet range makes it valuable for coating lenses and mirrors in scientific instruments.

Scintillation Detectors: It is utilized in radiation detection, converting incoming radiation into flashes of light, which is crucial in medical imaging and nuclear physics experiments.

Electronics: Scandium fluoride finds applications in the development of semiconductors and electronic components.

Battery Technology: Ongoing research explores its potential in high-performance batteries, offering improved energy storage solutions.

Wirkmechanismus

Target of Action

Scandium Fluoride (ScF₃) is a binary ionic compound composed of scandium (Sc) and fluorine (F). Each scandium atom forms bonds with three fluorine atoms . The primary targets of ScF₃ are various industrial applications due to its unique properties such as hardness, thermal stability, and low solubility in water . It is widely used in the production of optical coatings, as a catalyst in chemical reactions, in scintillation detectors, in electronics, and in battery technology .

Mode of Action

ScF₃ interacts with its targets primarily through its unique physical and chemical properties. For instance, its transparency in the ultraviolet (UV) range makes it valuable for coating lenses and mirrors in scientific instruments and optical devices . As a catalyst, ScF₃ has shown promise in various chemical reactions, contributing to the efficiency of certain reactions . In scintillation detectors, ScF₃ converts incoming radiation into flashes of light .

Biochemical Pathways

For instance, fluoride is a known inhibitor of glycolysis .

Pharmacokinetics

ScF₃ is a white, crystalline solid with a high melting point . It exhibits low solubility in water, enhancing its utility in certain environments . These properties influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability.

Result of Action

The molecular and cellular effects of ScF₃’s action are primarily observed in its industrial applications. For example, in optical coatings, ScF₃ enhances the performance and longevity of optical components . In electronics, ScF₃ contributes to advancements in electronic devices . In battery technology, ScF₃ could potentially improve energy storage solutions .

Action Environment

The action, efficacy, and stability of ScF₃ can be influenced by environmental factors. For instance, the chemical speciation, soil chemistry, and climate can influence the fluoride release from soils . Moreover, the concentration and time of fluoride exposure can affect the cellular apoptosis

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Scandium fluoride can be synthesized by reacting scandium oxide (Sc₂O₃) with hydrofluoric acid (HF). The reaction proceeds as follows: [ \text{Sc}_2\text{O}_3 + 6 \text{HF} \rightarrow 2 \text{ScF}_3 + 3 \text{H}_2\text{O} ] This method yields scandium fluoride as a product along with water .

Industrial Production Methods: In industrial settings, scandium fluoride is often produced during the extraction of scandium from the ore thortveitite. The process involves reacting scandium oxide with ammonium bifluoride at high temperatures: [ \text{Sc}_2\text{O}_3 + 6 \text{NH}_4\text{HF}_2 \rightarrow 2 \text{ScF}_3 + 6 \text{NH}_4\text{F} + 3 \text{H}_2\text{O} ] The resulting mixture contains various metal fluorides, which are further reduced by reaction with calcium metal at high temperatures to produce pure scandium fluoride .

Analyse Chemischer Reaktionen

Types of Reactions: Scandium fluoride undergoes various chemical reactions, including:

Oxidation and Reduction: Scandium fluoride can participate in redox reactions, although specific examples are less common.

Substitution Reactions: It can react with other halides to form different scandium halides.

Common Reagents and Conditions:

Hydrofluoric Acid (HF): Used in the synthesis of scandium fluoride from scandium oxide.

Ammonium Bifluoride (NH₄HF₂): Utilized in industrial production methods.

Major Products Formed:

Scandium Halides: Formed through substitution reactions with other halides.

Scandium Oxide: Can be regenerated from scandium fluoride through hydrolysis.

Vergleich Mit ähnlichen Verbindungen

Scandium fluoride is compared with other rare-earth fluorides such as yttrium fluoride (YF₃) and lutetium fluoride (LuF₃). While these compounds share some properties, scandium fluoride’s negative thermal expansion and high melting point make it unique . Other similar compounds include:

Yttrium Fluoride (YF₃): Exhibits different crystal structures and thermal properties.

Lutetium Fluoride (LuF₃): Similar in composition but differs in physical and chemical behavior.

Scandium fluoride’s distinctive properties and diverse applications make it a valuable compound in various scientific and industrial fields.

Eigenschaften

CAS-Nummer |

13709-47-2 |

|---|---|

Molekularformel |

F3Sc |

Molekulargewicht |

101.95112 g/mol |

IUPAC-Name |

scandium(3+);trifluoride |

InChI |

InChI=1S/3FH.Sc/h3*1H;/q;;;+3/p-3 |

InChI-Schlüssel |

OEKDNFRQVZLFBZ-UHFFFAOYSA-K |

SMILES |

F[Sc](F)F |

Kanonische SMILES |

[F-].[F-].[F-].[Sc+3] |

Key on ui other cas no. |

13709-47-2 |

Piktogramme |

Acute Toxic; Irritant |

Herkunft des Produkts |

United States |

Q1: What is the molecular formula and weight of scandium fluoride?

A1: Scandium fluoride has the molecular formula ScF3, with a molecular weight of 101.96 g/mol.

Q2: What is the crystal structure of ScF3?

A2: Scandium fluoride primarily exists in two polymorphs: a cubic ReO3-type structure and a hexagonal structure. The cubic form is notable for its isotropic negative thermal expansion (NTE) over a wide temperature range [, , , , , ]. A new hexagonal polymorph has also been synthesized, exhibiting both isotropic NTE at low temperatures and strong anisotropic NTE at higher temperatures [].

Q3: How can spectroscopic techniques be used to characterize scandium fluoride?

A3: Raman spectroscopy and theoretical calculations have been used to identify binary scandium fluoride anions in molten salts []. Infrared (IR) spectroscopy, combined with ab initio lattice dynamics simulations, helps to interpret the influence of negative thermal expansion on the temperature dependence of IR absorption spectra [].

Q4: What makes ScF3 a unique material for controlling thermal expansion?

A4: ScF3 stands out due to its strong negative thermal expansion (NTE) across a broad temperature range []. This property allows for fine-tuning of thermal expansion in composite materials.

Q5: What applications benefit from the unique thermal properties of ScF3?

A5: The NTE of ScF3 makes it suitable for applications requiring dimensional stability over varying temperatures, such as high-precision optical instruments and thermal actuators.

Q6: How does pressure affect the properties of ScF3?

A7: Studies using neutron diffraction at variable pressure have revealed a phenomenon called pressure-induced softening in ScF3, linked to its NTE behavior []. This behavior is relevant for understanding the material's response to mechanical stress.

Q7: Does the structure of ScF3 impact its properties under pressure?

A8: Theoretical models like the Coulomb Floppy Network (CFN) theory predict specific atomic displacement behaviors under pressure, which can be validated experimentally. Discrepancies between predictions and experimental data can highlight the need for refined analysis techniques, especially concerning beam transmission and attenuation effects in diffraction studies [].

Q8: What are the potential applications of scandium fluoride in optical materials?

A9: The ability to synthesize well-defined, regular-shaped Na3ScF6 nanocrystals with tunable luminescence makes them promising for various optical applications [, ]. These nanocrystals, doped with rare-earth elements, display color-tunable upconversion luminescence, opening avenues for applications in LEDs, displays, and sensors.

Q9: What methods are available for synthesizing ScF3?

A10: ScF3 can be synthesized via various methods, including direct reaction of scandium oxide (Sc2O3) with ammonium bifluoride (NH4HF2) [, ], hydrothermal synthesis using scandium nitrate and ammonium bifluoride [], and thermal decomposition of precursors like rare-earth oleates [].

Q10: How can the morphology of ScF3 be controlled during synthesis?

A11: Research has shown that ScF3 microtubes with controlled wall thickness can be synthesized through an interface-assisted technique using scandium nitrate and hydrofluoric acid [].

Q11: How can scandium fluoride be extracted from various sources?

A11: Several methods exist for extracting scandium fluoride from different sources:

- From Uranium Production: Thorium fluoride fractional precipitation followed by treatment with an alkaline agent can isolate a scandium concentrate suitable for ScF3 production [].

- From Pyroxenite Raw Material: Bioleaching using acidophilic thionic bacteria offers a sustainable method for extracting scandium from pyroxenite ores for subsequent ScF3 production [].

- Using Solid Extractants (SOLEX): Selective extraction of scandium from sulfuric acid solutions using a solid extractant followed by treatment with hydrofluoric acid presents an efficient method for ScF3 production [].

Q12: What challenges arise during the recovery of ScF3 and how can they be addressed?

A13: Recovering ScF3 from solutions often involves antisolvent crystallization, which can lead to uncontrolled nucleation and the formation of small, difficult-to-handle crystals []. This challenge can be addressed by optimizing process parameters like antisolvent concentration and addition rate to control supersaturation and promote larger crystal growth.

Q13: How is computational chemistry used to study ScF3?

A14: Computational methods like Density Functional Theory (DFT) and Coupled Cluster (CCSD(T)) calculations are employed to determine various properties of ScF3 [, , , ]. These properties include: * Equilibrium geometry * Vibrational frequencies * Atomization enthalpies * Electronic structure * Thermodynamic stability of ScF3-based anions

Q14: Can computational methods help predict the properties of ScF3-based materials?

A15: Yes, computational techniques are valuable for predicting the behavior of ScF3 under various conditions, such as its response to temperature and pressure [, ]. For example, ab initio molecular dynamics (AIMD) simulations have been used to study the local structure and lattice dynamics of ScF3 beyond the harmonic approximation []. These simulations have revealed a strong anisotropy in the vibrations of fluorine atoms, contributing to the material's overall NTE.

Q15: Are there any environmental concerns related to scandium fluoride?

A15: While specific information on the environmental impact of ScF3 is limited in the provided research, responsible waste management and recycling strategies are crucial for any chemical process involving scandium fluoride. This is especially important considering the increasing demand for scandium in various applications.

Q16: What safety precautions should be taken when handling scandium fluoride?

A16: As with any chemical, appropriate safety protocols should be followed when handling scandium fluoride, including the use of personal protective equipment and proper ventilation. Always refer to the Safety Data Sheet (SDS) for specific handling and storage guidelines.

Q17: What are some promising areas for future research on scandium fluoride?

A18:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[G]chrysene](/img/structure/B86070.png)

![5-[3-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-[2-(2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene)ethylidene]-6-hydroxy-2,3-dihydroindol-1-ium-2-carboxylate](/img/structure/B86079.png)